Antibiotic 81-484
Description
Structure
2D Structure
Properties
Molecular Formula |
C33H48O7 |
|---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
(2E,10E,12E,16Z,18E)-17-ethyl-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15-pentamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid |
InChI |
InChI=1S/C33H48O7/c1-8-27(13-14-29-24(5)12-15-31(37)40-29)17-21(2)10-9-11-22(3)18-28(20-34)33(39)26(7)32(38)25(6)16-23(4)19-30(35)36/h9,11-15,17-19,21,24-26,28-29,32,34,38H,8,10,16,20H2,1-7H3,(H,35,36)/b11-9+,14-13+,22-18+,23-19+,27-17- |
InChI Key |
KZMHNEBMQDBQND-RLAHGZJHSA-N |
SMILES |
CCC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C |
Isomeric SMILES |
CC/C(=C/C(C)C/C=C/C(=C/C(CO)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C=C/C1C(C=CC(=O)O1)C |
Canonical SMILES |
CCC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C |
Synonyms |
16-hydroxyleptomycin B hydroxyelactocin kazusamycin kazusamycin A PD 114,721 PD-114721 |
Origin of Product |
United States |
Advanced Research on the Structural Elucidation of Kazusamycin
Methodologies Employed in Primary Structural Determination
Spectroscopic analysis formed the cornerstone of the initial structural elucidation of Kazusamycin. nih.gov Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy were particularly vital in piecing together the molecular framework. frontiersin.org
High-resolution mass spectrometry was employed to determine the elemental composition and molecular weight of the different Kazusamycin isomers. For instance, Kazusamycin B was determined to have a molecular formula of C32H46O7 and a molecular weight of 542. nih.gov This foundational data is critical for proposing and verifying potential structures.
NMR spectroscopy provided detailed information about the carbon-hydrogen framework. researchgate.net Unambiguous 13C NMR spectral analysis was instrumental in characterizing Kazusamycin B. nih.gov Techniques such as 1H NMR and various two-dimensional NMR experiments (e.g., COSY, HMQC, HMBC) would have been used to establish the connectivity between protons and carbons, revealing the sequence of methyl, methylene, and methine groups along the fatty acid chain and within the lactone ring. The chemical shifts and coupling constants of the olefinic protons provided information about the geometry of the numerous double bonds within the structure.
Table 1: Physicochemical Properties of Kazusamycin Isomers
| Property | Kazusamycin A | Kazusamycin B |
|---|---|---|
| Synonyms | Antibiotic 81-484, CL1957B, PD 114721 | PD 124895 |
| Molecular Formula | C33H48O7 | C32H46O7 |
| Molecular Weight | 556.7 g/mol | 542.0 g/mol |
Data sourced from references nih.govmedkoo.com.
While spectroscopy is powerful for determining the planar structure and relative stereochemistry, assigning the absolute configuration of multiple chiral centers often requires other methods. numberanalytics.com For complex molecules like Kazusamycin, X-ray crystallography is a definitive technique for determining the absolute three-dimensional arrangement of atoms, provided that suitable crystals can be grown. chem-soc.siox.ac.uk
The absolute stereochemistry of Kazusamycin A was ultimately confirmed through total synthesis, a process that involves creating the molecule from simpler, known starting materials in a way that precisely controls the stereochemistry at each chiral center. medkoo.com The properties of the synthesized molecule are then compared to the natural product. A successful total synthesis that yields a compound identical to the natural one serves as ultimate proof of the proposed structure, including its absolute configuration. The use of X-ray crystallography on intermediates or the final product during a synthetic campaign is a common strategy to confirm stereochemical assignments. scholaris.casoton.ac.uk
Application of Advanced Spectroscopic Techniques (e.g., NMR, Mass Spectrometry)
Comprehensive Analysis of Key Structural Features
The structure of Kazusamycin is characterized by two principal domains: a long, functionalized fatty acid chain and a terminal lactone ring. jst.go.jpnih.gov
The fatty acid chain of Kazusamycin terminates in a six-membered ring system known as a delta-lactone (δ-lactone). jst.go.jpwikipedia.org A lactone is a cyclic ester, and the 'delta' designation indicates that the ester linkage is formed between the carboxyl group and a hydroxyl group on the fifth carbon of the parent hydroxycarboxylic acid chain. wikipedia.org
In Kazusamycin, this feature is more specifically an α,β-unsaturated δ-lactone. mdpi.com The presence of a double bond adjacent to the carbonyl group of the ester makes the ring a reactive electrophile. This unsaturated lactone is a common feature among related natural products, including the leptomycins. mdpi.com
The initial isolation efforts from Streptomyces sp. No. 81-484 yielded more than one active compound. The primary components were identified as Kazusamycin A and Kazusamycin B. nih.govnih.gov These compounds are closely related structural isomers, differing slightly in their molecular formula and substitution patterns on the fatty acid chain. nih.govmedkoo.com Kazusamycin A possesses an additional methyl group compared to Kazusamycin B, as reflected in their respective molecular formulas (C33H48O7 for A vs. C32H46O7 for B). nih.govmedkoo.com These subtle structural differences highlight the biosynthetic versatility of the producing organism and result in distinct physicochemical properties.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Anguinomycin |
| Callystatin A |
| Kazusamycin |
| Kazusamycin A |
| Kazusamycin B |
| Leptofuranin A |
| Leptofuranin B |
| Leptofuranin C |
| Leptofuranin D |
| Leptolstatin |
| Leptomycin |
| Leptomycin A |
| Leptomycin B |
| Pironetin |
Investigations into the Biosynthetic Pathway of Kazusamycin
Genetic Basis of Kazusamycin Production in Streptomyces sp. No. 81-484
While the specific biosynthetic gene cluster for kazusamycin has not been explicitly detailed in published research, it is anticipated to be a large, type I polyketide synthase (PKS) cluster, analogous to the leptomycin (lep) gene cluster found in Streptomyces sp. ATCC 39366. researchgate.netnih.gov The lep gene cluster, spanning approximately 90 kilobases of DNA, is responsible for the synthesis of leptomycin A and B. researchgate.netnih.gov It is composed of several open reading frames (ORFs) that encode the core polyketide synthases and associated tailoring enzymes. google.com
Given the structural relationship, the kazusamycin biosynthetic gene cluster is expected to share a high degree of homology with the lep cluster. It would likely contain genes encoding a multi-modular type I PKS system responsible for assembling the polyketide backbone of kazusamycin. The identification of such a cluster would typically be achieved through genome sequencing of Streptomyces sp. No. 81-484 and subsequent bioinformatic analysis using tools like antiSMASH or 2ndFind, which can identify secondary metabolite biosynthetic gene clusters. secondarymetabolites.orgnih.go.jp
Table 1: Predicted Organization of the Kazusamycin Biosynthetic Gene Cluster (based on the Leptomycin Cluster)
| Gene (Predicted) | Encoded Protein (Predicted Function) | Corresponding Leptomycin Gene |
|---|---|---|
| kazA | Polyketide Synthase | lepA |
| kazB | Polyketide Synthase | lepB |
| kazC | Polyketide Synthase | lepC |
| kazD | Polyketide Synthase | lepD |
| kazE | P450 Monooxygenase | lepE |
This table is a hypothetical representation based on the characterized leptomycin gene cluster and the structural similarity of kazusamycin. google.comresearchgate.net
The biosynthesis of the kazusamycin backbone is predicted to be carried out by a type I modular PKS, a large, multi-domain enzymatic assembly line. actascientific.com In this system, each module is responsible for the incorporation and processing of a specific extender unit into the growing polyketide chain. The PKS enzymes are encoded by multiple genes, such as the predicted kazA, kazB, kazC, and kazD. google.com
The leptomycin PKS, a model for kazusamycin biosynthesis, consists of 12 modules distributed among four proteins (LepA, LepB, LepC, LepD). researchgate.net These modules contain a series of domains that catalyze specific reactions:
Acyltransferase (AT): Selects the appropriate extender unit (e.g., malonyl-CoA or methylmalonyl-CoA).
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.
Ketosynthase (KS): Catalyzes the Claisen condensation to extend the polyketide chain.
Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER): Optional domains that modify the β-keto group, leading to hydroxyl, double bond, or saturated carbon centers, respectively. researchgate.net
The specific number and arrangement of modules and the combination of reductive domains within the kazusamycin PKS would determine the final structure of its polyketide chain. The presence of a thioesterase (TE) domain at the end of the final PKS module is responsible for releasing the completed polyketide chain, often accompanied by cyclization to form a lactone ring, a characteristic feature of kazusamycin. researchgate.netmdpi.com
Identification and Characterization of the Biosynthetic Gene Cluster
Enzymology and Mechanistic Studies of Key Biosynthetic Steps
The assembly of the kazusamycin polyketide backbone is proposed to follow the model of type I PKS biosynthesis. The process initiates with a starter unit, which is loaded onto the first PKS module. Subsequently, each module incorporates a specific extender unit, primarily derived from malonyl-CoA and its derivatives like methylmalonyl-CoA and ethylmalonyl-CoA. biomedres.us The production of leptomycin B, for instance, requires the incorporation of ethylmalonyl-CoA, indicating that the host strain possesses the necessary metabolic pathways to produce this precursor. researchgate.netnih.gov Given the structural complexity of kazusamycin, a similar array of precursors is expected to be utilized.
The sequence of modules on the PKS enzymes dictates the order of precursor incorporation. The AT domain of each module exhibits substrate specificity for a particular extender unit. The growing polyketide chain is passed from one module to the next in an assembly-line fashion, with each module adding one building block. The final structure is a direct consequence of the "co-linearity" between the gene organization and the biosynthetic steps.
After the polyketide chain is assembled and released from the PKS, it undergoes a series of modifications by "tailoring enzymes" to yield the final bioactive compound. google.comnih.gov These enzymes are typically encoded by genes located within or near the main PKS gene cluster.
For kazusamycin, which is a hydroxylated analog of leptomycin B, a key post-PKS modification is hydroxylation. This reaction is likely catalyzed by a cytochrome P450 monooxygenase. google.com In the leptomycin gene cluster, a gene designated lepE encodes a P450 enzyme, which is a strong candidate for such a tailoring reaction. researchgate.net It is highly probable that a homologous enzyme exists within the kazusamycin biosynthetic gene cluster.
Other potential post-PKS modifications could include oxidations and rearrangements, contributing to the final intricate structure of kazusamycin. Functional analysis of these enzymes would typically involve gene knockout studies, where the gene for a specific tailoring enzyme is inactivated. The resulting mutant would then be analyzed to see if it produces a different, less modified version of the final product, thereby revealing the function of the knocked-out enzyme. plos.org
Table 2: Predicted Post-PKS Tailoring Enzymes in Kazusamycin Biosynthesis
| Enzyme Type (Predicted) | Predicted Function | Basis of Prediction |
|---|---|---|
| Cytochrome P450 Monooxygenase | Hydroxylation of the polyketide backbone | Structural difference between kazusamycin and leptomycin B; presence of lepE in the leptomycin cluster. google.comresearchgate.net |
This table is based on the known structure of kazusamycin and analogies with other polyketide biosynthetic pathways.
Elucidation of Precursor Incorporation and Assembly Mechanisms
Metabolic Engineering and Synthetic Biology Approaches for Biosynthesis Enhancement
The production of valuable secondary metabolites like kazusamycin in their native hosts is often low. Metabolic engineering and synthetic biology offer powerful strategies to enhance the production yield. nih.govnih.gov While specific metabolic engineering efforts for kazusamycin have not been reported, general approaches applicable to Streptomyces can be considered.
One common strategy is to increase the supply of biosynthetic precursors. biomedres.us For kazusamycin, this would involve engineering the primary metabolism of Streptomyces sp. No. 81-484 to produce higher levels of malonyl-CoA, methylmalonyl-CoA, and potentially ethylmalonyl-CoA. This can be achieved by overexpressing genes involved in the synthesis of these precursors or by knocking out competing metabolic pathways. plos.org
Another approach involves the overexpression of the entire biosynthetic gene cluster in a high-producing, genetically tractable heterologous host, such as Streptomyces lividans. researchgate.netnih.gov This strategy has been successfully applied to the leptomycin gene cluster, leading to the production of leptomycins A and B in the heterologous host. researchgate.netnih.gov A similar approach could be employed for the kazusamycin cluster once it is identified and cloned.
Furthermore, the expression of the biosynthetic gene cluster in the native producer can be enhanced by replacing the native promoter with a stronger, constitutive promoter or by overexpressing positive regulatory genes that control the cluster's expression. nih.gov Identifying and manipulating such regulatory elements is a key aspect of synthetic biology approaches to boost secondary metabolite production. dntb.gov.ua
Table 3: Potential Metabolic Engineering Strategies for Enhanced Kazusamycin Production
| Strategy | Approach | Expected Outcome |
|---|---|---|
| Precursor Supply Engineering | Overexpression of acetyl-CoA carboxylase and other precursor-forming enzymes. | Increased availability of building blocks for PKS. |
| Heterologous Expression | Cloning the entire kaz cluster into a model Streptomyces host. | Higher production titers and easier genetic manipulation. researchgate.netnih.gov |
| Regulatory Engineering | Overexpression of pathway-specific positive regulators or replacement of native promoters. | Enhanced transcription of the biosynthetic gene cluster. |
This table outlines general strategies that could be applied to enhance kazusamycin production based on established methods in Streptomyces metabolic engineering.
Heterologous Expression of the Kazusamycin Gene Cluster
The native producer of kazusamycin, Streptomyces sp. No. 81-484, is not always amenable to genetic manipulation or high-yield fermentation under laboratory conditions. nih.gov To overcome these limitations, researchers have focused on heterologous expression, a technique where the gene cluster responsible for producing a compound is transferred into a more tractable host organism. mdpi.com Streptomyces lividans is a favored heterologous host due to its well-characterized genetics, amenability to genetic manipulation, and its ability to produce a wide range of secondary metabolites. dntb.gov.uafrontiersin.org
A pivotal study in this area involved the cloning and sequencing of the leptomycin (lep) gene cluster from Streptomyces sp. ATCC 39366. nih.gov This 90-kb segment of DNA was found to contain the polyketide synthase (PKS) genes essential for the backbone of leptomycins A and B, which are direct precursors to kazusamycin B and A, respectively. sigmaaldrich.comnih.govjst.go.jp The successful expression of this gene cluster in Streptomyces lividans confirmed its completeness and functionality in a heterologous host. nih.gov
The lep gene cluster is comprised of 12 polyketide synthase (PKS) modules distributed across four genes (lepA, lepB, lepC, and lepD), along with a P450 encoding gene. nih.gov The heterologous expression of this cluster in S. lividans resulted in the production of both leptomycin A and leptomycin B. nih.gov The production of leptomycin B was particularly noteworthy as it demonstrated that S. lividans possesses the necessary metabolic precursors, specifically ethylmalonyl-CoA, to synthesize the characteristic ethyl side chain of leptomycin B. nih.gov This finding is significant for kazusamycin biosynthesis as it implies that a suitable heterologous host can provide the necessary building blocks for the entire family of related compounds.
| Gene Cluster | Original Host | Heterologous Host | Products | Key Findings |
| Leptomycin (lep) | Streptomyces sp. ATCC 39366 | Streptomyces lividans | Leptomycin A, Leptomycin B | Successful heterologous expression of the entire 90 kb gene cluster. S. lividans provides the necessary precursors for both leptomycin A and B biosynthesis. nih.gov |
Rational Design for Improved Production Yields and Analog Generation
Rational design, which involves the targeted genetic modification of a biosynthetic pathway, is a powerful strategy for enhancing the production of a desired natural product and for creating novel analogs with improved therapeutic properties. isomerase.co.ukgoogle.com
For improving production yields of kazusamycin, metabolic engineering of the heterologous host is a key strategy. This can involve the overexpression of positive regulatory genes or the deletion of negative regulators to enhance the expression of the entire biosynthetic gene cluster. mdpi.com Furthermore, optimizing the supply of precursor molecules, such as malonyl-CoA and methylmalonyl-CoA, through the engineering of primary metabolism can significantly boost the final product titer. preprints.org The development of "super-hosts," which are engineered strains with minimized endogenous secondary metabolite production, can also redirect metabolic flux towards the heterologous pathway, thereby increasing the yield of the target compound. mdpi.com
The generation of novel kazusamycin analogs through rational design primarily focuses on the manipulation of the polyketide synthase (PKS) genes. The modular nature of type I PKSs, like the one responsible for the leptomycin backbone, allows for a "mix-and-match" approach where domains or entire modules can be swapped, inactivated, or modified to alter the final structure of the polyketide. google.comgoogle.com
A United States patent describes the use of the leptomycin biosynthetic gene cluster for the creation of novel polyketides. google.com This approach includes modifying the PKS genes to incorporate different extender units, altering the degree of reduction of the β-keto groups, and changing the stereochemistry of methyl branches. For instance, inactivation of a ketoreductase (KR) domain would lead to a keto group at a specific position on the polyketide chain, while inactivation of a dehydratase (DH) domain would result in a hydroxyl group.
Strategies for generating kazusamycin analogs include:
Domain Swapping: Replacing an acyltransferase (AT) domain with one that has a different substrate specificity could lead to the incorporation of a different extender unit into the polyketide backbone.
Module Inactivation/Deletion: Deleting a complete PKS module would result in a shortened polyketide chain, leading to a truncated analog.
Tailoring Enzyme Modification: The P450 monooxygenase responsible for the hydroxylation of leptomycins to form kazusamycins could be engineered or swapped to alter the position or extent of hydroxylation, potentially leading to new analogs with different biological activities.
Mechanistic Studies of Kazusamycin S Biological Actions
Cellular and Molecular Mechanisms of Antitumor Activity
Kazusamycin exerts its potent cytotoxic effects against tumor cells through a multi-pronged approach at the cellular and molecular level. nih.gov The core mechanisms involve the inhibition of a critical protein responsible for nuclear export and the subsequent induction of cell cycle arrest, preventing cancer cell proliferation. toku-e.comcaymanchem.com
A primary mechanism of action for Kazusamycin is the potent inhibition of the nuclear export machinery. toku-e.com Eukaryotic cells rely on a tightly regulated system to transport macromolecules between the nucleus and the cytoplasm. The protein Chromosome Region Maintenance 1 (CRM1), also known as exportin-1, is a key export receptor that recognizes and binds to proteins containing a leucine-rich nuclear export signal (NES), facilitating their transport out of the nucleus. nih.govtoku-e.com Kazusamycin and its analogs are among the first low molecular weight inhibitors of this pathway to be identified. nih.gov By targeting CRM1, Kazusamycin effectively traps a variety of essential regulatory proteins within the nucleus, leading to the disruption of numerous cellular pathways critical for tumor cell survival and proliferation. nih.govtoku-e.comwikipedia.org
The inhibitory effect of the leptomycin/kazusamycin family on CRM1 is highly specific and results from a covalent interaction. toku-e.comnih.gov These compounds share a characteristic α,β-unsaturated δ-lactone ring in their structure, which functions as the key pharmacophore. nih.govwikipedia.org This electrophilic group acts as a Michael acceptor for the sulfhydryl (thiol) group of a specific, highly conserved cysteine residue located within the cargo-binding cleft of the CRM1 protein (Cys529 in Schizosaccharomyces pombe and the equivalent Cys528 in human CRM1). wikipedia.orgnih.govresearchgate.net
The formation of this irreversible covalent bond between Kazusamycin and the cysteine residue alkylates the CRM1 protein. nih.gov This modification physically obstructs the NES-binding cleft, preventing CRM1 from recognizing and binding to its cargo proteins. nih.govwikipedia.org This targeted and selective inactivation of CRM1 is the molecular basis for the subsequent disruption of nuclear export. nih.gov
The blockade of CRM1-mediated export has profound consequences on the subcellular localization of numerous regulatory proteins. A well-studied example is the inhibition of the nucleo-cytoplasmic translocation of the Human Immunodeficiency Virus type 1 (HIV-1) regulatory protein, Rev. nih.govresearchgate.net The Rev protein is essential for HIV-1 replication, as it mediates the export of unspliced and partially spliced viral mRNAs from the nucleus to the cytoplasm. nih.govresearchgate.net
Members of the kazusamycin/leptomycin family have been identified as potent inhibitors of Rev translocation at nanomolar concentrations. nih.govresearchgate.net For instance, Kazusamycin B inhibits the nuclear-to-cytosolic transport of the HIV-1 Rev protein in HeLa cells with a half-maximal inhibitory concentration (IC50) of 6.3 nM. caymanchem.com By sequestering Rev within the nucleus, Kazusamycin effectively halts the viral replication cycle. nih.gov This inhibitory action extends to various other cellular regulatory proteins that rely on CRM1 for their export, including p53, cyclins, and MAPK/ERK, which are often involved in cancer-related pathways. toku-e.comwikipedia.org
Table 1: Inhibitory Activity of Kazusamycin B
| Target Cell Line / System | Activity Measured | IC50 Value |
|---|---|---|
| L1210 Cells | Cytotoxicity | 1.8 ng/ml |
| HCT-8 Cells | Cytotoxicity | 1.6 ng/ml |
A direct consequence of Kazusamycin's molecular activities is the profound disruption of the cell cycle. toku-e.comcaymanchem.com The cell cycle is a series of events that leads to cell division and replication, comprising four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Checkpoints exist between these phases to ensure the fidelity of the process. wikipedia.org Kazusamycin has been shown to induce cell cycle arrest, effectively halting the proliferation of cancer cells. toku-e.comcaymanchem.com
Members of the leptomycin complex, including Kazusamycin, are known to arrest the cell cycle of mammalian cells in both the G1 and G2 phases. toku-e.comwikipedia.org The G1 checkpoint controls the transition into the S phase, where DNA replication occurs, while the G2 checkpoint controls entry into mitosis. wikipedia.org
G1 Arrest: Kazusamycin B, at a concentration of 5 ng/ml, was observed to halt the cell cycle of L1210 leukemia cells at the G1 phase. caymanchem.com This arrest prevents the cells from initiating DNA synthesis, a crucial step for proliferation. The mechanism likely involves the nuclear retention of key cell cycle regulators, such as cyclin-dependent kinase inhibitors (e.g., p21), which prevent the activation of kinases required for G1/S transition. mdpi.comfrontiersin.org
G2 Arrest: In addition to G1 arrest, Kazusamycin induces a block at the G2 phase. toku-e.com This prevents cells from entering mitosis. The G2/M checkpoint is often triggered in response to cellular stress or DNA damage and involves the inhibition of the Cyclin B1-Cdk1 complex, the master regulator of mitotic entry. wikipedia.orgmedsci.org The inhibition of CRM1 by Kazusamycin can cause the nuclear accumulation of proteins like p53 and p21, which in turn can suppress the activity of the Cyclin B1-Cdk1 complex, leading to G2 arrest. wikipedia.orgmedsci.org
Table 2: Effect of Kazusamycin B on L1210 Cell Cycle
| Compound | Concentration | Observed Effect |
|---|
The observed G2 phase arrest inherently causes a delay in the progression into and through the M (mitotic) phase. mdpi.comnih.gov By blocking cells at the G2/M checkpoint, Kazusamycin prevents the initiation of mitosis. toku-e.comwikipedia.org This is a critical antitumor mechanism, as uncontrolled mitosis is a hallmark of cancer. The arrest is maintained by keeping the levels or activity of key mitotic entry proteins, such as Cdk1 and Cdc25C, suppressed. nih.gov The cell is held in G2, unable to condense its chromosomes and form the mitotic spindle, thus effectively delaying M phase indefinitely until the arrest is resolved or the cell undergoes apoptosis.
Table of Compounds
| Compound Name |
|---|
| Antibiotic 81-484 |
| c-Abl |
| Actinomycin D |
| Anguinomycin |
| Cdk1 |
| Cdk2 |
| Cdk4 |
| Cdc25C |
| CRM1/Exportin-1 |
| Cyclin A |
| Cyclin B1 |
| Cyclin D3 |
| Cyclin E |
| Cycloheximide |
| Doxorubicin (B1662922) |
| Erbstatin |
| Etoposide |
| Gemcitabine |
| Harziphilone |
| Herbimycin A |
| HIV-1 Rev |
| Ibrutinib |
| IκB |
| Kazusamycin |
| Kazusamycin A |
| Kazusamycin B |
| Leptomycin |
| Leptomycin B |
| MAP/ERK |
| MDM2 |
| NF-κB |
| N-ethylmaleimide |
| Okadaic acid |
| p21 |
| p27 |
| p53 |
| PCNA |
| PKA |
| PKF050-638 |
| Progesterone |
| Rb |
| Selinexor |
| Squamocin |
| Staurosporine |
| Stubomycin |
| Tautomycin |
G1 and G2 Phase Arrest Mechanisms
Effects on Chromatin Structure and Nuclear Condensation
One of the notable effects of Kazusamycin is its ability to induce profound changes in nuclear morphology. Research has shown that Kazusamycin B can induce nuclear condensation in L1210 leukemia cells at concentrations as low as 5 ng/ml. caymanchem.com This process is characterized by the compacting of chromatin, a hallmark of apoptosis or programmed cell death. The condensation of the nucleus is a critical event that often precedes cellular demise, suggesting that Kazusamycin's cytotoxic effects may be mediated, at least in part, through the induction of this process. While the precise molecular interactions leading to this chromatin reorganization are still under investigation, it is clear that Kazusamycin disrupts the normal architecture of the nucleus, a key factor in its potent antitumor activity.
Modulation of Key Oncogenic and Cell Regulatory Pathways
Kazusamycin's influence extends to the intricate signaling pathways that govern cell growth, proliferation, and survival. It has been demonstrated that Kazusamycin B can arrest the cell cycle at the G1 phase in cultured L1210 cells. caymanchem.commedchemexpress.com This G1 arrest prevents cells from entering the DNA synthesis (S) phase, thereby halting proliferation.
Furthermore, Kazusamycin has been shown to inhibit the nuclear-to-cytosolic transport of the HIV-1 regulatory protein Rev in HeLa cells. caymanchem.com This inhibitory action points towards a potential interference with the CRM1 (Chromosome Region Maintenance 1)-mediated nuclear export pathway. The CRM1 pathway is a critical cellular process responsible for the transport of many proteins and RNA molecules from the nucleus to the cytoplasm. Its dysregulation can have profound effects on cell function and is a target of interest in cancer therapy. The ability of Kazusamycin to modulate this pathway underscores its potential as a tool for studying and possibly targeting cellular transport mechanisms.
The disruption of these fundamental cellular processes, including cell cycle progression and nuclear export, are key to Kazusamycin's potent cytotoxic effects against various cancer cell lines, including L1210 and HCT-8 cells. caymanchem.com
Research on Antifungal Activities
In addition to its antitumor properties, Kazusamycin exhibits significant antifungal activity against a select spectrum of fungal species.
Spectrum of Activity against Fungal Strains (e.g., Schizosaccharomyces pombe)
Kazusamycin has demonstrated potent activity against the fission yeast Schizosaccharomyces pombe. caymanchem.comnih.gov Studies have reported a Minimum Inhibitory Concentration (MIC) of 0.05 µg/ml for Kazusamycin B against S. pombe. caymanchem.com It also shows activity against Rhizopus javanicus with an MIC of 2.13 µg/ml. caymanchem.com However, it is notably inactive against Gram-positive and Gram-negative bacteria. caymanchem.com This selective spectrum of activity suggests a mode of action that targets specific pathways present in susceptible fungi but absent in bacteria.
In S. pombe, treatment with leptomycin B, a related compound that also inhibits CRM1, leads to cell division inhibition, resulting in elongated cells with altered nuclei and cell plates, and causes cell cycle arrest in both the G1 and G2 phases. nih.gov
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
| Schizosaccharomyces pombe | 0.05 µg/ml |
| Rhizopus javanicus | 2.13 µg/ml |
Elucidation of Fungal Cellular Targets and Pathways
The primary molecular target of Kazusamycin in fungal cells is believed to be the CRM1 protein, a key component of the nuclear export machinery. capes.gov.br This is supported by the observation that leptomycin B, a known CRM1 inhibitor, produces similar antifungal effects in S. pombe. nih.govcapes.gov.br By inhibiting CRM1, Kazusamycin disrupts the normal transport of proteins and RNA out of the nucleus, leading to a cascade of events that ultimately inhibit fungal growth and viability.
The fungal cell wall and cell membrane are common targets for antifungal drugs. drfungus.org While Kazusamycin's primary target appears to be intracellular, the downstream effects of CRM1 inhibition likely impact numerous cellular processes, including those involved in maintaining cell wall integrity and membrane function. For instance, the regulation of genes involved in cell wall biogenesis is a complex process that relies on proper nuclear-cytoplasmic transport. researchgate.net Disruption of this transport by Kazusamycin could indirectly affect the structural integrity of the fungal cell.
Preclinical Efficacy Research and Model Systems for Kazusamycin
In Vitro Efficacy Studies in Cancer Cell Lines
The initial assessment of Kazusamycin's anticancer potential involved extensive in vitro studies to determine its direct effects on cancer cells grown in culture. These experiments are fundamental for establishing a compound's intrinsic cytotoxic or growth-inhibitory properties and for identifying which cancer types may be most susceptible to its action.
The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth.
Kazusamycin B has demonstrated significant cytotoxic and antiproliferative activity against a range of cancer cell lines. For instance, it has reported IC50 values of 1.8 ng/mL and 1.6 ng/mL against L1210 and HCT-8 cells, respectively. caymanchem.com Furthermore, in HeLa cells expressing the HIV-1 regulatory protein Rev, Kazusamycin B inhibited the nuclear-to-cytosolic transport of Rev with an IC50 of 6.3 nM. caymanchem.comszabo-scandic.com Generally, across a broad spectrum of tumor cells, the IC50 for Kazusamycin B was observed to be around 1 ng/mL after a 72-hour exposure. nih.govjst.go.jp
The inhibitory effects of Kazusamycin A have also been noted to be dependent on both the concentration of the antibiotic and the duration of exposure. nih.gov
Interactive Data Table: IC50 Values of Kazusamycin B in Various Cancer Cell Lines
| Cell Line | IC50 Value |
| L1210 | 1.8 ng/mL |
| HCT-8 | 1.6 ng/mL |
| HeLa (expressing Rev) | 6.3 nM |
Note: The table is dynamically generated based on available research data.
The cytotoxic efficacy of Kazusamycin has been evaluated across a diverse panel of both human and murine tumor cell lines to understand its spectrum of activity.
Kazusamycin A has shown strong growth inhibitory effects on human transitional cancer cell lines, including KU-1 and T-24. nih.gov Research has indicated that the inhibitory impact of Kazusamycin A on these bladder cancer cells is augmented when combined with thermal treatment. nih.gov Specifically, the IC50 values after a 2-hour exposure at 42°C were reduced to 23% to 87% of those at 37°C. nih.gov Among the tested cell lines, MGH-U1 was the most sensitive to this combination therapy. nih.gov
Cytotoxicity and Growth Inhibition Assays (e.g., IC50 determinations)
In Vivo Preclinical Efficacy Assessment in Murine Models
Kazusamycin B has demonstrated notable efficacy in several murine tumor models. Intraperitoneal administration of the antibiotic was found to be effective in inhibiting the growth of various murine tumors, including Sarcoma 180 (S180), P388 leukemia, EL-4 lymphoma, and B16 melanoma. nih.govjst.go.jp These models, which involve the transplantation of cancer cells into mice with a compatible immune system (syngeneic) or a different genetic background (allogeneic), are standard tools for preclinical cancer research. Comparative studies between Kazusamycin A and B suggested no significant difference in their effectiveness in these models. nih.gov
A significant challenge in cancer chemotherapy is the development of drug resistance. Encouragingly, Kazusamycin B has shown activity against tumor models that are resistant to conventional chemotherapeutic agents. Specifically, it was found to be active against a doxorubicin-resistant strain of P388 leukemia. nih.govjst.go.jp This finding is of particular importance as it suggests that Kazusamycin may have a mechanism of action that is distinct from that of doxorubicin (B1662922) and could potentially be used to treat tumors that have developed resistance to anthracyclines.
The spread of cancer cells from the primary tumor to distant organs, a process known as metastasis, is a major cause of cancer-related mortality. Preclinical studies have investigated the potential of Kazusamycin to inhibit metastasis.
Kazusamycin B has demonstrated activity against hepatic and pulmonary metastases in murine models. It was shown to be effective against hepatic metastases of L5178Y-ML (murine lymphoma) and pulmonary metastases of 3LL (Lewis lung carcinoma). nih.govjst.go.jp These findings indicate that Kazusamycin may not only inhibit the growth of the primary tumor but also interfere with the processes that lead to the formation of secondary tumors in the liver and lungs.
Studies Utilizing Human Tumor Xenografts in Immunodeficient Mice (e.g., MX-1 xenografts)
The antitumor efficacy of Kazusamycin B, also known as Antibiotic 81-484, has been evaluated in preclinical studies using human tumor xenografts in immunodeficient mice. These models, where human tumor cells are implanted into mice that lack a competent immune system, are crucial for assessing the potential of novel therapeutic agents against human cancers in an in vivo setting.
One of the key models used to demonstrate the efficacy of Kazusamycin B is the human mammary cancer MX-1 xenograft. nih.gov In these studies, the antibiotic was shown to be active against the growth of this human tumor. nih.gov Research indicates that intraperitoneal administration of Kazusamycin B was effective in inhibiting the growth of the MX-1 xenograft. nih.gov
Comparative studies between Kazusamycin B and its analog, Kazusamycin A, suggested no significant difference in their effectiveness against the tested tumor lines. nih.gov The antitumor spectrum of Kazusamycin B was found to be broad, showing activity both in vitro and in vivo. nih.gov
The following table summarizes the key findings from preclinical efficacy studies of Kazusamycin B utilizing the MX-1 human tumor xenograft model.
| Model System | Cancer Type | Compound | Key Findings |
| Human Tumor Xenograft (MX-1) in nude mice | Mammary Cancer | Kazusamycin B (this compound) | Active against doxorubicin-resistant P388, hepatic metastases of L5178Y-ML, pulmonary metastases of 3LL, and human mammary cancer MX-1 xenografted to nude mice. nih.gov |
| Human Tumor Xenograft (MX-1) | Mammary Cancer | Kazusamycin A | Showed antitumor activity against experimental murine tumors and the MX-1 human mammary xenograft. |
Design, Synthesis, and Structure Activity Relationship Sar Studies of Kazusamycin Analogs and Derivatives
Total Synthesis Strategies and Methodological Innovations
The chemical synthesis of Kazusamycins has spurred innovations in constructing complex acyclic structures with multiple stereocenters.
The creation of the complex polyketide backbone of Kazusamycin A, with its numerous chiral centers, has necessitated the use of advanced stereoselective methodologies. A key breakthrough was the first total synthesis of (−)-Kazusamycin A, which also confirmed its absolute structure. jst.go.jpacs.org This synthesis effectively utilized a stereoselective aldol (B89426) reaction developed by Paterson. acs.org The approach involved an originally designed optically active 2-acyl-1,3-propanediol derivative to construct the contiguous chiral centers with high precision. acs.org The aldol reaction is a cornerstone in polyketide synthesis, allowing for the controlled formation of β-hydroxy carbonyl units, which are fundamental building blocks of these natural products. wikipedia.orgnih.gov The development of versatile methods for the enantioselective synthesis of these β-hydroxycarbonyl compounds has been crucial for advancing the synthesis of complex polyketides like Kazusamycin. nih.gov
Enantioselective Approaches to Complex Polyketide Scaffolds
Rational Design and Semisynthesis of Kazusamycin Derivatives
The potent biological activity of Kazusamycins, coupled with potential toxicities, has driven the rational design of derivatives to improve their therapeutic profile.
The α,β-unsaturated δ-lactone is a critical pharmacophore in Kazusamycin and related natural products like leptomycin and ratjadone. researchgate.netresearchgate.net This moiety is believed to act as a Michael acceptor, forming covalent bonds with biological nucleophiles, such as cysteine residues in proteins. nih.govnih.gov However, this high reactivity can also lead to non-specific binding and toxicity. nih.gov
In an effort to mitigate this, novel Kazusamycin A derivatives were designed to decrease the reactivity of the α,β-unsaturated δ-lactone. nih.govresearchgate.net Researchers synthesized analogs where the steric hindrance around the lactone was increased. Despite requiring 25-30 steps for each compound, these syntheses were successful. nih.gov Two of these designed derivatives exhibited cytotoxicity against the HPAC human pancreatic cancer cell line comparable to that of the parent Kazusamycin A, but with significantly lower hepatic toxicity. nih.govresearchgate.net This demonstrates that modifying the lactone moiety can successfully decouple the desired antitumor effect from unwanted toxicity. nih.gov
Beyond the lactone ring, modifications to the long polyketide side chain have been explored to understand its role in biological activity. The polyketide chain is assembled biosynthetically from simple acyl-CoA precursors like acetyl-CoA and propionyl-CoA. wikipedia.orgrasmusfrandsen.dk In the laboratory, synthetic chemists can build analogs with altered chain lengths, different substitution patterns (e.g., methyl groups), and varied stereochemistry. Studies on related polyketides have shown that even minor changes in the side chain can significantly impact biological activity. For example, in the anguinomycin family, a truncated analog lacking a significant portion of the polyketide chain was found to retain most of the biological activity, suggesting the side chain primarily influences physicochemical properties like solubility and cell permeability rather than target binding itself. researchgate.net Similar explorations in Kazusamycin analogs could lead to simplified structures with retained or even enhanced potency and better drug-like properties.
Modifications at the Alpha,Beta-Unsaturated Delta-Lactone Moiety
Comparative SAR Analysis of Kazusamycin A, Kazusamycin B, and Designed Analogs
Structure-activity relationship (SAR) studies are essential for identifying the key structural features responsible for a compound's biological effects. Kazusamycin B is a naturally occurring analog of Kazusamycin A, differing by the presence of a hydroxyl group. windows.net Specifically, Kazusamycin A has a C2H5 group at the terminus of the side chain, whereas Kazusamycin B has a CH2OH group at the corresponding position. qut.edu.au
Comparative studies have shown that both Kazusamycin A and Kazusamycin B possess potent antitumor activity. windows.netqut.edu.au However, subtle differences in their potency highlight the importance of the polyketide tail. The table below, derived from reported IC50 values against the HPAC cell line, illustrates the cytotoxic potency of Kazusamycin A and some of its rationally designed analogs. umich.edu
| Compound | R Group | Cytotoxicity IC50 (nM) vs. HPAC cells |
| Kazusamycin A | -CH2CH3 | 2.9 |
| Analog 1 | -CH3 | 2.5 |
| Analog 2 | -H | 7.4 |
| Kazusamycin B | -CH2OH | 2.5 |
This table presents cytotoxicity data for Kazusamycin A and its analogs against the HPAC human pancreatic cancer cell line. Data sourced from qut.edu.auumich.edu.
The data indicate that small changes at the terminus of the polyketide chain have a measurable impact on cytotoxicity. The methyl (Analog 1) and hydroxymethyl (Kazusamycin B) derivatives show comparable, if not slightly improved, potency relative to Kazusamycin A (ethyl group). qut.edu.auumich.edu The unsubstituted analog (Analog 2), however, is significantly less potent, suggesting that some degree of lipophilicity or specific interaction at this terminus is beneficial for activity. qut.edu.auumich.edu The SAR studies on derivatives with modified lactone moieties further confirmed that the α,β-unsaturated δ-lactone is a conclusive functional group for cytotoxic activity. researchgate.netnih.gov
Correlating Structural Motifs with Potency and Selectivity
The core structure of Kazusamycin is characterized by an unsaturated, branched-chain fatty acid with a terminal δ-lactone ring. medkoo.comnih.gov SAR studies have revealed that the α,β-unsaturated δ-lactone moiety is a critical structural feature for its biological activity. However, this reactive group is also associated with toxicity. Consequently, a key strategy in the design of novel Kazusamycin A derivatives has been to decrease the reactivity of this lactone moiety to mitigate toxicity while maintaining or improving antitumor potency. nih.gov
Researchers have synthesized various analogs by modifying different parts of the Kazusamycin molecule. These modifications include alterations to the polyketide chain and the terminal lactone ring. For instance, the synthesis of analogs with a truncated polyketide chain has been explored. researchgate.net Interestingly, an analog with a shortened chain was found to retain a significant portion of the biological activity, suggesting that the entire length of the polyketide may not be absolutely essential for its inhibitory effects. researchgate.net
The stereochemistry of the molecule also plays a crucial role in its activity. The total synthesis of (-)-Kazusamycin A has confirmed its absolute structure and provided a platform for creating stereochemically defined analogs. jst.go.jp Studies on related natural products like callystatin A, which shares a similar structural motif, have also provided insights into the importance of stereochemistry for biological function. researchgate.net
The design of novel derivatives has also involved the introduction of different functional groups to explore their impact on potency and selectivity. This systematic modification allows for the mapping of the pharmacophore and the identification of key interactions with its biological target. drugdesign.orggeorgiasouthern.edu For example, the synthesis of various esters and other derivatives of the core structure has been undertaken to probe the SAR. jst.go.jp
In Vitro and In Vivo Evaluation of Synthesized Derivatives
The synthesized Kazusamycin analogs and derivatives have been subjected to rigorous biological evaluation to determine their efficacy and toxicological profiles. These evaluations typically involve both in vitro and in vivo studies.
In vitro studies are crucial for the initial screening of new compounds. The cytotoxicity of novel Kazusamycin A derivatives has been evaluated against various cancer cell lines, such as the HPAC human pancreatic cancer cell line. nih.gov These studies have shown that some of the designed compounds exhibit comparable potency to the parent molecule, Kazusamycin A. nih.gov The primary goal of these in vitro assays is to identify derivatives with promising antitumor activity that warrant further investigation.
Table 1: In Vitro Cytotoxicity of Selected Kazusamycin A Derivatives
| Compound | Modification | Cytotoxicity against HPAC cell line (IC50) | Reference |
| Kazusamycin A | - | Potent | nih.gov |
| Derivative 1 | Modified α,β-unsaturated δ-lactone | Comparable to Kazusamycin A | nih.gov |
| Derivative 2 | Modified α,β-unsaturated δ-lactone | Comparable to Kazusamycin A | nih.gov |
Note: Specific IC50 values were not provided in the source material, but the relative potency was described.
A critical aspect of the evaluation is the assessment of toxicity. A significant finding from the study of novel Kazusamycin A derivatives was that some of the designed compounds with modified lactone moieties exhibited much lower hepatic toxicity compared to the original Kazusamycin A. nih.gov This demonstrates the potential of rational drug design to separate the desired therapeutic effects from unwanted toxicity.
The synthesis of these complex molecules is a significant undertaking, often requiring 25-30 steps for each compound. nih.gov Despite these challenges, the continued exploration of Kazusamycin analogs is driven by the potential to develop novel and more effective anticancer agents. The insights gained from these SAR studies are invaluable for the future design of next-generation antitumor compounds inspired by the Kazusamycin scaffold.
Research on Mechanisms of Resistance to Kazusamycin and Strategies for Overcoming It
Investigation of Acquired Resistance in Preclinical Models
Detailed preclinical models of acquired resistance to Kazusamycin have not been extensively reported in publicly available scientific literature. The development of such models is a crucial first step in understanding how cancer cells adapt to and evade the cytotoxic effects of this potent antibiotic.
Cellular Adaptations Leading to Decreased Sensitivity
Cellular adaptations are changes in cell structure and function that can occur in response to environmental pressures, such as exposure to a cytotoxic agent like Kazusamycin. skintherapyletter.comfrontiersin.org These adaptations can allow cancer cells to survive and proliferate despite treatment, leading to decreased sensitivity. In the context of antibiotic resistance, these can be complex processes involving alterations in the drug's target or changes in cellular homeostasis. skintherapyletter.com For Kazusamycin, which is known to be a member of the leptomycin complex and a nuclear export inhibitor, potential cellular adaptations could theoretically involve modifications to the nuclear export machinery or the development of bypass pathways. toku-e.com However, without specific studies on Kazusamycin-resistant cell lines, these remain hypothetical mechanisms.
Genomic and Proteomic Analysis of Resistant Cell Lines
Genomic and proteomic analyses are powerful tools for identifying the molecular changes that underpin drug resistance. cancercenter.comwikipedia.org Genomic testing can reveal mutations in the drug's target or in genes that regulate cell survival pathways. cancercenter.commskcc.org Proteomic analysis provides a snapshot of the proteins present in a cell, highlighting changes in protein expression or post-translational modifications that could contribute to a resistant phenotype. frontiersin.orgwikipedia.org
Currently, there is a lack of published research detailing the genomic and proteomic profiles of cancer cell lines with acquired resistance to Kazusamycin. Such studies would be invaluable for pinpointing the specific genes and proteins involved in Kazusamycin resistance, paving the way for the development of targeted countermeasures.
Potential Role of Efflux Pump Systems in Kazusamycin Resistance
Efflux pumps are transmembrane proteins that can actively transport a wide variety of substrates, including chemotherapeutic drugs, out of the cell, thereby reducing their intracellular concentration and efficacy. mdpi.comfrontiersin.org The overexpression of efflux pumps is a common mechanism of multidrug resistance in cancer cells. frontiersin.orgmdpi.com
Interestingly, Kazusamycin B has demonstrated efficacy against doxorubicin-resistant P388 murine leukemia cells. nih.govjst.go.jp Since a primary mechanism of doxorubicin (B1662922) resistance is the overexpression of the P-glycoprotein efflux pump, this finding suggests that Kazusamycin may not be a major substrate for this particular pump or that it can overcome this resistance mechanism. However, there are numerous types of efflux pumps, and direct research into whether any of these systems can confer resistance to Kazusamycin is currently unavailable. Therefore, while initial findings are promising, the potential role of other efflux pump systems in mediating resistance to Kazusamycin cannot be ruled out without further investigation.
Research into Combination Therapies to Enhance Kazusamycin Efficacy
Combination therapy, the use of two or more therapeutic agents, is a cornerstone of modern cancer treatment. cancer.govmdpi.com This approach can enhance therapeutic efficacy, reduce the likelihood of resistance development, and in some cases, allow for lower doses of individual agents, thereby minimizing toxicity. cancer.govmdpi.com
Synergistic Interactions with Other Antitumor Agents in Preclinical Settings
The search for synergistic interactions between Kazusamycin and other established antitumor agents is a promising avenue for future research. A synergistic effect, where the combined effect of two drugs is greater than the sum of their individual effects, can lead to more potent cancer cell killing. frontiersin.orgbrieflands.com Studies have shown the synergistic effects of various natural products when combined with conventional anticancer drugs in different cancer types. mdpi.commdpi.com
However, there is currently no published preclinical data on the use of Kazusamycin in combination with other antitumor agents. Identifying synergistic partners for Kazusamycin could significantly enhance its clinical potential.
Strategies to Restore Sensitivity in Resistant Models
In the event that Kazusamycin-resistant cancer cell models are developed, a key research goal would be to find strategies to restore their sensitivity to the drug. This could involve co-administering a second agent that targets the specific resistance mechanism. For example, if resistance is found to be mediated by an efflux pump, an efflux pump inhibitor could be used. mdpi.com If resistance is due to the activation of a particular signaling pathway, an inhibitor of that pathway could be employed to re-sensitize the cells to Kazusamycin. mdpi.com Without established resistant models, research in this specific area for Kazusamycin remains speculative.
Optimization of Kazusamycin Production and Downstream Processing Research
Fermentation Process Development for Streptomyces sp. No. 81-484
The biosynthesis of Kazusamycin is a complex process influenced by numerous genetic and environmental factors. Development of the fermentation process is a critical research area aimed at maximizing the antibiotic titer, which directly impacts the economic viability of production. nih.gov This research typically begins at the laboratory scale and involves meticulous optimization of culture conditions before progressing to larger-scale production.
Media Optimization and Culture Condition Studies
The composition of the culture medium is a crucial factor that significantly affects the growth of Streptomyces sp. and its production of secondary metabolites like Kazusamycin. nih.gov Optimization studies are systematically conducted to identify the ideal balance of nutrients and environmental parameters.
Media Composition: Research into the optimal medium formulation involves screening various sources of carbon, nitrogen, and essential minerals. google.com As with many Streptomyces species, a complex medium is often required for robust growth and antibiotic production. Key components investigated in these studies include:
Carbon Sources: A variety of carbohydrates are tested for their ability to support biomass and antibiotic synthesis. Common sources include glucose, starch, fructose, glycerol, and sucrose. google.comnih.gov The concentration of the chosen carbon source is also a critical parameter to optimize. nih.gov
Nitrogen Sources: Both organic and inorganic nitrogen sources are evaluated. These can range from yeast extract, peptone, and beef extract to urea (B33335) and ammonium (B1175870) salts. nih.govgoogle.com The carbon-to-nitrogen ratio is a key variable that can shift metabolism from primary growth to secondary metabolite production.
Inorganic Salts and Trace Elements: Minerals such as phosphates, magnesium sulfate, and calcium carbonate are essential for various cellular functions. google.com A trace element solution containing ions like iron, zinc, and manganese is also standard in fermentation media to act as cofactors for metabolic enzymes. google.com
The following table illustrates typical components screened during the media optimization phase for Streptomyces fermentations.
| Media Component Category | Examples of Investigated Sources | Purpose in Fermentation |
| Carbon Source | Glucose, Soluble Starch, Glycerol, Fructose, Maltose, Sucrose | Provides energy for cell growth and the backbone for the polyketide structure of Kazusamycin. tandfonline.com |
| Nitrogen Source | Yeast Extract, Peptone, Soybean Meal, Casein, Ammonium Nitrate | Supplies nitrogen for the synthesis of amino acids, proteins, and nucleic acids. |
| Inorganic Salts | Potassium Phosphate (KH₂PO₄/K₂HPO₄), Magnesium Sulfate (MgSO₄) | Act as buffering agents to maintain pH and provide essential ions for enzymatic reactions and cell stability. google.com |
| Trace Elements | Iron Sulfate (FeSO₄), Zinc Sulfate (ZnSO₄), Manganese Chloride (MnCl₂) | Serve as cofactors for enzymes involved in primary and secondary metabolic pathways. google.com |
Culture Conditions: Alongside media composition, physical parameters are optimized to create the ideal environment for Kazusamycin production. These include:
pH: The initial pH of the medium is adjusted and controlled throughout the fermentation, as pH shifts can dramatically affect enzyme activity and nutrient uptake. For many Streptomyces, an initial pH near neutral (7.0) is optimal. jmb.or.kr
Temperature: A constant temperature is maintained, typically around 28-30°C for most Streptomyces species. nih.gov
Aeration and Agitation: As aerobic bacteria, Streptomyces require sufficient oxygen. Fermentations are conducted in shaking incubators (typically 200-250 rpm) or stirred-tank bioreactors to ensure adequate mixing and oxygen transfer. frontiersin.org
Optimization of these factors is often carried out using statistical methods like Plackett-Burman designs and Response Surface Methodology (RSM) to efficiently screen multiple variables and their interactions. nih.govresearchgate.net
Bioreactor Scale-Up Research
Translating a successful laboratory-scale fermentation (typically in shake flasks) to a large-scale industrial bioreactor is a significant challenge. researchgate.net This process, known as scale-up, is not merely about increasing volume but involves complex engineering to replicate the optimal conditions achieved on a small scale. ethz.chslideshare.net
The primary goal of scale-up research is to maintain consistent productivity and product quality. researchgate.net Key challenges arise from changes in the physical and chemical environment within the larger vessel. Researchers focus on maintaining consistency in several key parameters:
Mixing and Shear Stress: Achieving homogenous distribution of cells, nutrients, and oxygen in a large tank is difficult. Scale-up studies investigate the effects of impeller design, agitation speed, and power input per unit volume (P/V) to ensure proper mixing without causing excessive shear stress that could damage the mycelial structure of Streptomyces. researchgate.netslideshare.net
Heat Removal: Large-scale fermentations generate significant metabolic heat, which must be efficiently removed to maintain the optimal temperature. slideshare.net
The scale-up process is typically conducted in stages, moving from bench-top fermenters (e.g., 5-10 L) to pilot-scale bioreactors (e.g., 100-1000 L) before implementation at a commercial scale. researchgate.net At each stage, data is collected to refine models and ensure the process remains robust and economically viable. ethz.ch
Advanced Methodologies for Extraction and Purification
Following fermentation, the target compound, Kazusamycin, exists in a dilute and complex mixture containing residual media components, other metabolites, and cellular biomass. The downstream processing to isolate and purify the antibiotic is a multi-step procedure that is crucial for obtaining a high-purity final product. researchgate.net
Chromatographic Separations and Purification Techniques
Chromatography is the cornerstone of Kazusamycin purification, allowing for the separation of the antibiotic from closely related impurities based on differences in their physicochemical properties. A typical purification protocol involves a sequence of chromatographic steps.
The initial step after fermentation is to separate the liquid broth from the Streptomyces mycelia, usually by centrifugation or filtration. The antibiotic can then be extracted from the fermentation broth using a water-immiscible organic solvent, such as ethyl acetate (B1210297) or chloroform. frontiersin.org This crude extract is then subjected to one or more chromatographic techniques:
Silica (B1680970) Gel Column Chromatography: This is a common initial purification step. The crude extract is loaded onto a column packed with silica gel, and solvents of increasing polarity are used to elute the compounds. Fractions are collected and tested for activity to identify those containing Kazusamycin. ethz.ch
High-Performance Liquid Chromatography (HPLC): For final polishing and to achieve high purity, preparative HPLC is often employed. nih.gov This technique uses high pressure to pass the solvent through a column with smaller particle sizes, providing superior resolution. Reversed-phase columns (e.g., C18) are commonly used, where compounds are separated based on their hydrophobicity.
The following table outlines a general sequence of techniques used in the purification of polyketide antibiotics like Kazusamycin.
| Purification Step | Technique | Principle of Separation |
| 1. Broth Clarification | Centrifugation / Filtration | Separation of solid mycelial biomass from the liquid culture broth. |
| 2. Initial Extraction | Solvent-Solvent Extraction (e.g., with Ethyl Acetate) | Partitioning of the antibiotic from the aqueous broth into an organic solvent based on its solubility. |
| 3. Primary Purification | Silica Gel Column Chromatography | Separation based on polarity. Fractions are eluted with a gradient of solvents (e.g., hexane-ethyl acetate). |
| 4. Final Polishing | Preparative High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on properties like hydrophobicity (Reversed-Phase) or size. nih.gov |
Development of High-Yield Isolation Protocols
Key areas of optimization include:
Extraction Efficiency: Studies may investigate the effect of pH adjustment of the broth prior to extraction to ensure the antibiotic is in its most non-polar form, enhancing its transfer into the organic solvent. The choice of solvent and the ratio of solvent to broth are also optimized.
Chromatographic Conditions: For each chromatography step, parameters such as the choice of stationary phase (resin), mobile phase (solvent system), gradient slope, and flow rate are refined to achieve the best separation with minimal product loss.
Minimizing Degradation: The stability of Kazusamycin during the purification process is considered. This may involve controlling temperature, protecting the compound from light, or working quickly to minimize exposure to harsh conditions that could cause degradation.
Emerging Research Directions and Future Perspectives for Kazusamycin
Exploration of Novel Biological Activities and Therapeutic Applications Beyond Cancer
Beyond its established role as an antitumor agent, Kazusamycin is being investigated for a range of other biological activities, opening doors to new therapeutic applications.
Antifungal Activity: Kazusamycin has demonstrated significant antifungal properties. bioaustralis.commybiosource.comchemicalbook.com Specifically, Kazusamycin B is effective against Schizosaccharomyces pombe and Rhizopus javanicus. caymanchem.com This suggests a potential for developing Kazusamycin-based treatments for fungal infections, a critical area of need in medicine.
Antiviral Activity: There is growing interest in the antiviral capabilities of Kazusamycin. It has been shown to inhibit the nuclear export of the HIV-1 regulatory protein Rev at nanomolar concentrations. caymanchem.comsigmaaldrich.com This mechanism is crucial for viral replication, positioning Kazusamycin as a lead compound for the development of novel anti-HIV therapies. sigmaaldrich.com
Immunosuppressive and Anti-inflammatory Effects: Some studies have pointed towards the potential for Kazusamycin and related α,β-unsaturated lactones to exhibit immunosuppressive and anti-inflammatory effects. googleapis.comgoogle.com This is an area of active investigation, as compounds with these properties could be valuable in treating autoimmune diseases and chronic inflammatory conditions. google.comresearchgate.net The immunosuppressive activity may be linked to the inhibition of interleukin-2 (B1167480) production. google.com
Interactive Table: Investigated Biological Activities of Kazusamycin Beyond Cancer
| Biological Activity | Findings | Key References |
|---|---|---|
| Antifungal | Effective against S. pombe and R. javanicus. | bioaustralis.commybiosource.comchemicalbook.comcaymanchem.com |
| Antiviral (Anti-HIV) | Inhibits nuclear export of HIV-1 Rev protein. | caymanchem.comsigmaaldrich.com |
| Immunosuppressive | Potential to inhibit interleukin-2 production. | googleapis.comgoogle.com |
| Anti-inflammatory | Suggested as a potential activity for related compounds. | googleapis.comgoogle.comresearchgate.net |
Structural Biology Approaches to Elucidate Kazusamycin-Target Interactions at Atomic Resolution
A fundamental understanding of how Kazusamycin interacts with its molecular targets is crucial for optimizing its therapeutic effects and for the rational design of new derivatives. While specific structural biology studies focusing solely on Kazusamycin are still emerging, the research on its analogue, leptomycin B, provides significant insights. Leptomycin B is known to be an inhibitor of nuclear export. bioaustralis.combioaustralis.com Structural studies on leptomycin B and its targets, such as the Crm1 protein, have been instrumental in elucidating the mechanism of nuclear export inhibition. Future research will likely involve similar structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, to determine the high-resolution structure of Kazusamycin in complex with its cellular partners. This will provide a precise, atomic-level map of the interactions, guiding the development of more potent and selective inhibitors.
Application of Advanced "Omics" Technologies (e.g., Proteomics, Metabolomics) in Kazusamycin Research
The advent of "omics" technologies offers a powerful, system-wide approach to understanding the complex cellular responses to Kazusamycin.
Proteomics: This technology can be used to identify the full spectrum of proteins that are affected by Kazusamycin treatment. By comparing the proteomes of treated and untreated cells, researchers can uncover novel protein targets and pathways modulated by the compound. This could reveal unexpected mechanisms of action and potential biomarkers for treatment response.
Metabolomics: Metabolomic studies can map the changes in cellular metabolism induced by Kazusamycin. This is particularly relevant given that many diseases, including cancer, involve significant metabolic reprogramming. Understanding how Kazusamycin alters metabolic pathways could lead to new therapeutic strategies, potentially in combination with other drugs that target metabolism.
The integration of these omics datasets will provide a comprehensive picture of Kazusamycin's biological effects, paving the way for more informed drug development and personalized medicine approaches.
Development of Targeted Delivery Systems in Preclinical Research for Enhanced Therapeutic Index
A significant challenge with potent therapeutic agents like Kazusamycin is achieving a high concentration at the disease site while minimizing exposure to healthy tissues, thereby reducing potential side effects. The development of targeted delivery systems is a key strategy to improve the therapeutic index of Kazusamycin. Preclinical research is exploring various approaches, including:
Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate drugs like Kazusamycin. They can be engineered to target specific cells or tissues.
Nanoparticles: Polymeric nanoparticles can be loaded with Kazusamycin and functionalized with targeting ligands (e.g., antibodies, peptides) that recognize and bind to receptors overexpressed on diseased cells.
Prodrugs: This approach involves modifying the Kazusamycin molecule so that it is inactive until it reaches the target site, where it is then converted to its active form by specific enzymes or conditions present in the diseased tissue.
These advanced delivery systems hold the promise of making Kazusamycin-based therapies more effective and safer for patients.
Computational and In Silico Approaches for Rational Drug Design of New Kazusamycin Derivatives
Computational methods are increasingly being used to accelerate the drug discovery and development process. In the context of Kazusamycin, these in silico approaches can be applied in several ways:
Molecular Docking: This technique can be used to predict how different Kazusamycin derivatives will bind to their target proteins. This allows for the virtual screening of large libraries of compounds to identify those with the most promising binding affinities and selectivities.
Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of Kazusamycin and its target proteins over time, helping to understand the stability of the drug-target complex and the mechanism of action at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the chemical structures of Kazusamycin derivatives with their biological activities. These models can then be used to predict the activity of new, untested compounds, guiding the synthesis of more potent and effective derivatives.
By leveraging these computational tools, researchers can rationally design and prioritize new Kazusamycin analogues with improved therapeutic properties, such as enhanced potency, better selectivity, and more favorable pharmacokinetic profiles.
Q & A
Q. What is the chemical structure of Antibiotic 81-484, and how does it influence its biological activity?
this compound (Kazusamycin A) is characterized by an unsaturated, branched-chain fatty acid structure with a terminal δ-lactone group . This unique configuration contributes to its antitumor and antimicrobial properties by enabling interactions with cellular targets, such as inhibiting Rev protein translocation in HIV . Methodologically, structural validation relies on spectral analysis (e.g., NMR, mass spectrometry) and comparative studies with synthetic analogs to correlate functional groups with bioactivity .
Q. What methodological frameworks are recommended for designing studies on this compound’s efficacy?
Utilize the PICO framework (Population, Intervention, Comparison, Outcome) to define study parameters, such as bacterial strains or cancer cell lines (Population), dosage protocols (Intervention), comparator antibiotics (Comparison), and metrics like MIC (Minimum Inhibitory Concentration) or tumor inhibition rates (Outcome) . Complement this with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practical experimental design, novelty in resistance mechanisms, and ethical use of in vivo models .
Q. How should researchers ensure reproducibility in pharmacological studies of this compound?
Prioritize independent pharmacological studies over industry-sponsored data to mitigate bias . Document reconstitution protocols (e.g., solvent choice, dilution volumes) and stability parameters (e.g., degradation products) rigorously, as variations in these factors significantly impact bioactivity results . Share raw data and protocols via repositories to facilitate replication .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data regarding the antimicrobial spectrum of this compound?
Conduct a comparative meta-analysis of studies, categorizing discrepancies by variables such as bacterial strain phylogeny, inoculum size, or assay conditions (e.g., broth microdilution vs. agar diffusion) . Use statistical tools like sensitivity analysis to identify confounding factors. For example, conflicting MIC values may arise from differences in solvent carriers, which alter compound bioavailability .
Q. What are the key considerations in developing scalable synthesis routes for this compound?
Focus on modular synthesis of its three structural segments (A, B, C) to optimize yield and purity . Key challenges include stereochemical control during lactonization and minimizing side reactions in branched-chain fatty acid synthesis. Advanced techniques like enzymatic catalysis or flow chemistry may improve efficiency . Validate intermediates via HPLC and crystallography to ensure fidelity to the natural product .
Q. What strategies are effective in studying the emergence of resistance to this compound in bacterial populations?
Employ experimental evolution models by exposing bacterial cultures to sub-inhibitory concentrations over serial passages. Monitor resistance mutations via whole-genome sequencing and correlate with phenotypic changes (e.g., efflux pump upregulation, target modification) . Cross-reference findings with clinical isolate databases to assess translational relevance .
Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?
Combine transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., protein synthesis, DNA repair) with proteomics (LC-MS/MS) to map target interactions. For example, its inhibition of Rev protein translocation in HIV was identified through nuclear-cytoplasmic protein trafficking assays . Validate hypotheses using CRISPR-Cas9 knockouts of suspected target genes .
Methodological Guidance for Data Analysis
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?
Use non-linear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Account for heteroscedasticity in cell-based assays via weighted least squares. For resistance studies, apply Kaplan-Meier survival analysis to compare treatment efficacy across mutant vs. wild-type strains .
Q. How should researchers address gaps in publicly available data on this compound?
Proactively request datasets from published studies via institutional repositories, citing the FAIR (Findable, Accessible, Interoperable, Reusable) principles . Cross-validate findings with analogous antibiotics (e.g., other fatty acid-derived antimicrobials) to infer mechanistic or pharmacokinetic properties .
Ethical and Translational Considerations
Q. What ethical frameworks apply to in vivo testing of this compound’s antitumor activity?
Adhere to the 3Rs principle (Replacement, Reduction, Refinement) by prioritizing in vitro models (e.g., 3D tumor spheroids) before murine xenografts. Ensure demographic diversity in cell lines to reflect human population variability . Disclose conflicts of interest, particularly if collaborating with pharmaceutical entities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
